molecular formula C9H5BrClFO3 B13684155 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13684155
M. Wt: 295.49 g/mol
InChI Key: RJOZQXOUXKNKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid is a synthetic organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method involves the bromination, chlorination, and fluorination of a phenyl ring followed by the introduction of an oxopropanoic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as distillation, crystallization, and purification to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in biological processes and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chloro-6-fluorophenylboronic acid
  • 2-Bromo-3-chloro-6-fluorobenzeneboronic acid

Uniqueness

3-(2-Bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid is unique due to the specific arrangement of its functional groups and the presence of an oxopropanoic acid moiety. This structural uniqueness can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C9H5BrClFO3

Molecular Weight

295.49 g/mol

IUPAC Name

3-(2-bromo-3-chloro-6-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5BrClFO3/c10-8-4(3-7(13)9(14)15)6(12)2-1-5(8)11/h1-2H,3H2,(H,14,15)

InChI Key

RJOZQXOUXKNKME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)C(=O)O)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.